molecular formula C11H14ClF2NO B1430711 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride CAS No. 1807940-88-0

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride

Cat. No. B1430711
M. Wt: 249.68 g/mol
InChI Key: WOMPQFIRUDXCEJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not fully detailed in the sources I found. It has a molecular weight of 249.68 g/mol . More specific properties like boiling point, melting point, and solubility are not provided in the sources.

Future Directions

The future directions for research on 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride are not specified in the sources I found. Given its use in pharmaceutical testing , it may be of interest in drug discovery and development research.

properties

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10;/h1-3,9-10H,4-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPQFIRUDXCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=C(C=CC(=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride
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